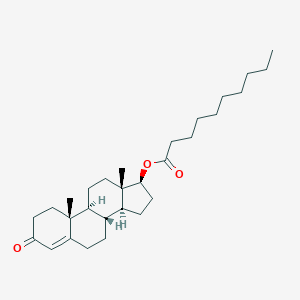

Décanoate de testostérone

Vue d'ensemble

Description

Décanoate de testostérone: est un stéroïde androgène et anabolisant, et un ester de testostérone. Il est principalement utilisé dans le traitement hormonal substitutif pour traiter les affections associées à de faibles niveaux de testostérone, telles que l'hypogonadisme et l'ostéoporose . Il est également un composant de Sustanon, un mélange d'esters de testostérone utilisé pour l'hormonothérapie .

Applications De Recherche Scientifique

Chemistry: : Testosterone decanoate is used as a reference compound in analytical chemistry for the development of assays and detection methods for steroids .

Biology: : In biological research, testosterone decanoate is used to study the effects of androgens on various physiological processes, including muscle growth, bone density, and reproductive health .

Medicine: : Medically, testosterone decanoate is used in hormone replacement therapy to treat conditions such as hypogonadism, osteoporosis, and as part of male contraceptive studies .

Industry: : In the pharmaceutical industry, testosterone decanoate is used in the formulation of long-acting injectable testosterone therapies .

Mécanisme D'action

Target of Action

Testosterone decanoate primarily targets the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The primary role of the androgen receptor is to regulate gene expression, which in turn plays a crucial role in the development and maintenance of the male sexual phenotype.

Mode of Action

Testosterone decanoate, like other androgens, binds to the androgen receptor. This binding results in a conformational change in the receptor, causing it to translocate to the nucleus. Once in the nucleus, the ligand-receptor complex binds to specific nucleotide sequences of the chromosomal DNA known as androgen response elements (AREs) . The binding of the ligand-receptor complex to AREs modulates the transcription of specific genes, leading to changes in the cell that are characteristic of the androgenic effects.

Pharmacokinetics

The pharmacokinetics of testosterone decanoate involves its absorption, distribution, metabolism, and excretion (ADME). As an ester of testosterone, testosterone decanoate is typically administered via intramuscular injection . Once in the body, the decanoate ester is slowly released from the injection site and is then hydrolyzed into testosterone . Testosterone decanoate in castor oil for intramuscular injection has a half-life of 339 days, allowing it to maintain serum levels in the normal range for over 6 weeks .

Result of Action

The action of testosterone decanoate leads to a range of molecular and cellular effects. As an androgen, it promotes the development and maintenance of male sex characteristics. For example, it can lead to the cessation of menses, clitoromegaly, decreased fat mass and fertility (temporary or permanent), deepening of the voice, increased acne, body and facial hair, muscle mass and sexual desire, and male pattern baldness (in those genetically predisposed) .

Action Environment

The action, efficacy, and stability of testosterone decanoate can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. Certain drugs, such as Beclomethasone dipropionate and Betamethasone, can increase the risk or severity of edema formation when combined with testosterone decanoate . Furthermore, the physiological environment, such as the patient’s overall health status, age, and genetic factors, can also influence the action and efficacy of testosterone decanoate.

Analyse Biochimique

Biochemical Properties

Testosterone decanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, testosterone binds to the androgen receptor (AR), and the ligand-receptor complex translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating transcription of a set of androgen-responsive genes .

Cellular Effects

Testosterone decanoate has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, testosterone has been associated with neuroprotective effects, better neurological recovery, and decreased mortality after spinal cord injury .

Molecular Mechanism

The mechanism of action of testosterone decanoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Testosterone binds to the androgen receptor (AR), and the ligand-receptor complex translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating transcription of a set of androgen-responsive genes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, testosterone decanoate shows changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, a new oral testosterone undecanoate formulation effectively restored testosterone to mid-eugonadal levels in hypogonadal patients .

Dosage Effects in Animal Models

The effects of testosterone decanoate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For instance, it has been shown that nandrolone causes fibrosis of the heart in animals using high dosages .

Metabolic Pathways

Testosterone decanoate is involved in various metabolic pathways, including interactions with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels. For instance, testosterone is a naturally occurring and bioidentical AAS, or an agonist of the androgen receptor, the biological target of androgens like endogenous testosterone and dihydrotestosterone (DHT) .

Transport and Distribution

Testosterone decanoate is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. For instance, testosterone can be taken by a variety of different routes of administration .

Méthodes De Préparation

Voies synthétiques et conditions de réaction: : Le décanoate de testostérone peut être synthétisé par l'estérification de la testostérone avec l'acide décanoïque. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide p-toluènesulfonique et peut être réalisée sous chauffage conventionnel ou irradiation micro-ondes . Les conditions de réaction comprennent le chauffage du mélange à 100 °C dans un tube scellé pendant une courte durée .

Méthodes de production industrielle: : En milieu industriel, la production de this compound implique des procédés d'estérification similaires, mais à plus grande échelle. La réaction est optimisée pour des rendements et une pureté plus élevés, souvent en utilisant des réacteurs à écoulement continu et des techniques de purification avancées pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions: : Le décanoate de testostérone subit diverses réactions chimiques, notamment :

Oxydation: Cette réaction peut convertir le groupe hydroxyle en position 17 en une cétone, formant l'androstènedione.

Réduction: Les réactions de réduction peuvent convertir le groupe cétone en groupe hydroxyle, formant de la testostérone.

Substitution: Le groupe ester peut être hydrolysé pour produire de la testostérone libre et de l'acide décanoïque.

Réactifs et conditions courantes

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution: L'hydrolyse peut être réalisée dans des conditions acides ou basiques, telles que l'acide chlorhydrique ou l'hydroxyde de sodium.

Principaux produits

Oxydation: Androstènedione.

Réduction: Testostérone.

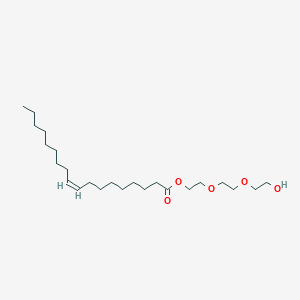

Substitution: Testostérone libre et acide décanoïque.

Applications de la recherche scientifique

Chimie: : Le this compound est utilisé comme composé de référence en chimie analytique pour le développement d'essais et de méthodes de détection des stéroïdes .

Biologie: : En recherche biologique, le this compound est utilisé pour étudier les effets des androgènes sur divers processus physiologiques, notamment la croissance musculaire, la densité osseuse et la santé reproductive .

Médecine: : Médicalement, le this compound est utilisé dans le traitement hormonal substitutif pour traiter des affections telles que l'hypogonadisme, l'ostéoporose et dans le cadre d'études de contraception masculine .

Industrie: : Dans l'industrie pharmaceutique, le this compound est utilisé dans la formulation de thérapies à la testostérone injectable à action prolongée .

Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs aux androgènes dans les tissus cibles. Le complexe ligand-récepteur se transloque ensuite au noyau et se lie aux éléments de réponse aux androgènes sur l'ADN chromosomique, modulant la transcription des gènes sensibles aux androgènes . Cela conduit au développement et au maintien des caractères sexuels secondaires masculins, à une augmentation de la masse musculaire et de la densité osseuse .

Comparaison Avec Des Composés Similaires

Composés similaires

- Énanthate de testostérone

- Cypionate de testostérone

- Undécanoate de testostérone

- Propionate de testostérone

Comparaison

- Durée d'action : Le this compound a une durée d'action plus longue que l'énanthate de testostérone et le cypionate de testostérone, mais est plus courte que l'unthis compound .

- Solubilité : Le this compound est moins soluble dans l'eau que le propionate de testostérone, mais a une solubilité similaire à celle des autres esters à longue chaîne .

- Utilisation clinique : Bien que tous ces composés soient utilisés dans le traitement hormonal substitutif, le this compound est particulièrement reconnu pour son utilisation potentielle dans les contraceptifs masculins à action prolongée .

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3/h20,23-26H,4-19H2,1-3H3/t23-,24-,25-,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBERVHLCXUMDOT-MPZZESAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046198 | |

| Record name | Testosterone decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5721-91-5 | |

| Record name | Testosterone, decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5721-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005721915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone decanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5721-91-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testosterone decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJW60LAO6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Testosterone Decanoate exert its effects in the body?

A1: Testosterone Decanoate is a long-acting ester prodrug of testosterone. After intramuscular injection, it is gradually hydrolyzed in the body to release testosterone. Testosterone, being an androgen, primarily exerts its effects by binding to androgen receptors in target tissues, including the testes, prostate, muscles, and bone []. This binding initiates a cascade of downstream effects, including:

- Suppression of gonadotropins: Testosterone, at supraphysiological doses, inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland []. This suppression is a key mechanism for its contraceptive effect in males.

- Regulation of spermatogenesis: Testosterone, through its effects on gonadotropins and intratesticular levels, plays a crucial role in regulating spermatogenesis [].

- Anabolic effects: Testosterone promotes protein synthesis and inhibits protein breakdown, leading to increased muscle mass and strength [, ].

- Other effects: Testosterone also influences erythropoiesis (red blood cell production) [, ], bone metabolism [], and mood [].

Q2: What is the molecular structure of Testosterone Decanoate?

A2: Testosterone Decanoate is an ester formed by the condensation reaction between testosterone (the parent hormone) and decanoic acid.

- Spectroscopic data: Analytical techniques like LC-MS/MS and GC-MS are commonly employed to characterize and quantify Testosterone Decanoate and its metabolites [, , , ]. These methods provide information about the compound's mass-to-charge ratio, fragmentation pattern, and retention time, allowing for its identification and differentiation from other steroids.

Q3: What is known about the stability of Testosterone Decanoate in different formulations?

A3: Testosterone Decanoate is primarily formulated for intramuscular injection in an oil-based solution []. Research suggests that this formulation provides a sustained release of testosterone over several weeks [, , ].

Q4: How stable is Testosterone Decanoate in dried blood spots?

A4: Research indicates that Testosterone Decanoate remains stable in dried blood spots (DBS) for extended periods when stored frozen, demonstrating the potential of DBS as a viable matrix for doping control []. This stability is attributed to the inactivation of hydrolase enzymes in the dried blood, preventing rapid degradation of the ester [].

Q5: How is Testosterone Decanoate absorbed and metabolized in the body?

A5: Following intramuscular injection, Testosterone Decanoate is slowly released from the injection site and hydrolyzed by esterases in the blood to produce testosterone and decanoic acid [, ]. * Absorption: The rate of absorption from the injection site influences the duration of action of Testosterone Decanoate. * Metabolism: Testosterone is further metabolized in the liver and other tissues into various metabolites, some of which possess androgenic activity []. * Excretion: Testosterone and its metabolites are primarily excreted in the urine [].

Q6: How does the pharmacokinetic profile of Testosterone Decanoate differ from other testosterone preparations?

A6: Compared to other testosterone esters, Testosterone Decanoate exhibits a longer half-life, resulting in less frequent dosing intervals [, , ]. Oral administration of unmodified testosterone is largely inefficient due to extensive first-pass metabolism, necessitating alternative delivery routes such as intramuscular injection for sustained release [].

Q7: What clinical applications does Testosterone Decanoate have?

A7: Testosterone Decanoate is primarily prescribed for testosterone replacement therapy in males with hypogonadism [, , ]. Studies highlight its efficacy in improving symptoms such as low libido, fatigue, and erectile dysfunction [].

Q8: What are the potential adverse effects of Testosterone Decanoate?

A8: While generally safe when used appropriately, Testosterone Decanoate, like other androgens, can cause side effects. Research suggests potential adverse effects include:

- Prostate-related issues: Long-term use of testosterone may increase the risk of prostate growth and related complications [].

- Cardiovascular risks: Testosterone can influence cardiovascular parameters such as hematocrit and lipid profiles [, , ].

- Other effects: Other possible side effects include acne, mood swings, and sleep disturbances [].

Q9: What analytical techniques are employed for detecting Testosterone Decanoate in biological samples?

A9: Sensitive and specific techniques like LC-MS/MS and GC-MS are widely used to detect and quantify Testosterone Decanoate and its metabolites in various biological matrices, including blood, plasma, urine, and hair [, , , ]. These methods are crucial for monitoring drug levels, detecting doping in athletes, and ensuring the safety and efficacy of testosterone replacement therapies.

Q10: What are the future directions for research on Testosterone Decanoate?

A10: Ongoing research continues to explore:

- Optimizing male hormonal contraception: Studies are investigating different combinations and dosages of Testosterone Decanoate with progestins to develop a safe, effective, and reversible male contraceptive [, ].

- Targeted delivery systems: Research aims to develop novel delivery systems for Testosterone Decanoate that allow for more controlled release, improved bioavailability, and reduced side effects [].

- Long-term safety and efficacy: Further studies are needed to assess the long-term safety and efficacy of Testosterone Decanoate, particularly in the context of testosterone replacement therapy and male contraception [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)

![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)

![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)